2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O6/c1-4-29-17-9-13(10-18(30-5-2)20(17)31-6-3)21-26-27-22(33-21)25-19(28)12-32-16-8-7-14(23)11-15(16)24/h7-11H,4-6,12H2,1-3H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIONLKDFKIFYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its complex structure that incorporates a dichlorophenoxy group and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological systems.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of oxadiazole compounds, it was found that this specific compound displayed notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate efficacy compared to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, the compound may interact with DNA topoisomerases , disrupting DNA replication and transcription processes. Additionally, its ability to induce oxidative stress is hypothesized to contribute to its cytotoxic effects on tumor cells.
Study on Antimicrobial Efficacy
A recent case study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxadiazole derivatives, including our compound of interest. The study concluded that modifications in the structure significantly impacted biological activity, with the dichlorophenoxy group enhancing antimicrobial potency.
Clinical Implications in Cancer Treatment
Another study focused on the anticancer properties of oxadiazole derivatives indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide showed promise as adjunct therapies in combination with existing chemotherapeutic agents. The synergistic effects observed suggested a potential role in enhancing treatment outcomes for resistant cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, biological activities, and research findings:
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4,5-triethoxy group (target compound) may offer enhanced metabolic stability compared to 3,4,5-trimethoxy analogs () due to increased lipophilicity from longer alkyl chains.
- Halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) improve anticancer potency by promoting DNA intercalation or enzyme inhibition .
Core Heterocycle Influence :
- 1,3,4-Oxadiazoles (target compound, ) are associated with apoptosis induction via ROS generation.
- Thiadiazole derivatives () exhibit stronger cytotoxicity in colorectal cancer models, likely due to improved thiol-group interactions with cellular targets .
Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
